6-Bromo-2-(4-nitrophenyl)benzothiazole
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Overview
Description
6-Bromo-2-(4-nitrophenyl)benzothiazole is a chemical compound with the molecular formula C13H7BrN2O2S. It is a member of the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a bromine atom at the 6th position and a nitrophenyl group at the 2nd position of the benzothiazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-nitrophenyl)benzothiazole typically involves the cyclization of 2-aminobenzenethiol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-nitrophenyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like copper or palladium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of 6-substituted derivatives.
Reduction: Formation of 2-(4-aminophenyl)benzothiazole.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-2-(4-nitrophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-nitrophenyl)benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)benzothiazole: Lacks the bromine atom at the 6th position.
6-Bromo-2-phenylbenzothiazole: Lacks the nitro group on the phenyl ring.
2-(4-Aminophenyl)benzothiazole: Contains an amino group instead of a nitro group
Uniqueness
6-Bromo-2-(4-nitrophenyl)benzothiazole is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
566169-96-8 |
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Molecular Formula |
C13H7BrN2O2S |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
6-bromo-2-(4-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-3-6-11-12(7-9)19-13(15-11)8-1-4-10(5-2-8)16(17)18/h1-7H |
InChI Key |
VJHCYOOFTRYFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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